KRAS inhibitor-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS inhibitor-20 is a small molecule compound designed to target the Kirsten rat sarcoma viral oncogene homolog (KRAS) protein, which is a small GTPase involved in cellular signaling pathways that regulate cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-20 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted benzoic acid derivative, followed by cyclization and functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of high-throughput reactors, automated purification systems, and stringent quality assurance protocols to meet regulatory standards. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-20 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its binding affinity to KRAS.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with different functional groups, which can be further tested for their biological activity and efficacy in inhibiting KRAS .
Scientific Research Applications
KRAS inhibitor-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of KRAS in cell signaling and cancer progression.
Medicine: Tested in preclinical and clinical studies for its potential as a therapeutic agent in treating KRAS-mutant cancers.
Industry: Utilized in the development of new KRAS-targeted therapies and diagnostic tools
Mechanism of Action
KRAS inhibitor-20 exerts its effects by binding to the KRAS protein in its inactive form, preventing its activation and subsequent signaling through the MAPK and PI3K pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells. The compound specifically targets the switch II pocket of KRAS, which is critical for its interaction with downstream effectors .
Comparison with Similar Compounds
KRAS inhibitor-20 is compared with other KRAS inhibitors such as sotorasib and adagrasib. While sotorasib and adagrasib specifically target the KRAS G12C mutation, this compound has broader activity against multiple KRAS mutations. This makes it a more versatile option for targeting various KRAS-driven cancers. Similar compounds include:
Sotorasib: Targets KRAS G12C mutation.
Adagrasib: Another KRAS G12C inhibitor with a different binding mechanism.
This compound’s unique ability to target multiple KRAS mutations sets it apart from these compounds, offering potential advantages in treating a wider range of KRAS-mutant cancers .
Properties
Molecular Formula |
C31H40F4N6O2 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
1-[(3S)-4-[(6R,7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C31H40F4N6O2/c1-6-25(42)40-10-11-41(19(4)15-40)29-22-12-17(2)21(26-27(31(33,34)35)18(3)13-23(36)28(26)32)14-24(22)37-30(38-29)43-16-20-8-7-9-39(20)5/h6,13,17,19-21H,1,7-12,14-16,36H2,2-5H3/t17-,19+,20+,21-/m1/s1 |
InChI Key |
NRFWNEBUKRLYDL-BVOGOJNSSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(C[C@@H]4C)C(=O)C=C)OC[C@@H]5CCCN5C |
Canonical SMILES |
CC1CC2=C(CC1C3=C(C(=CC(=C3F)N)C)C(F)(F)F)N=C(N=C2N4CCN(CC4C)C(=O)C=C)OCC5CCCN5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.